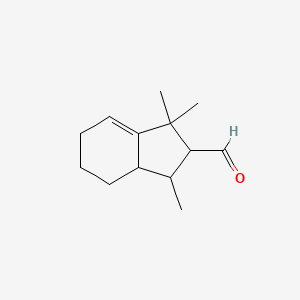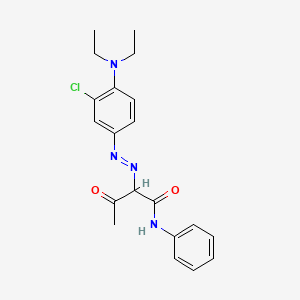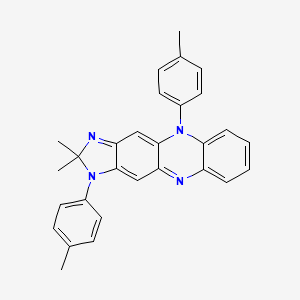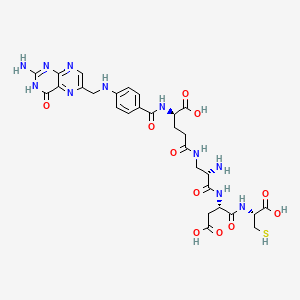
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- is a complex organometallic compound It is known for its unique coordination chemistry, where barium is coordinated with ethoxyethanol ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- typically involves the reaction of barium salts with ethoxyethanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of barium salts in a suitable solvent.
- Addition of ethoxyethanol to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Quality control measures are implemented to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of barium oxide and other oxidation products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of barium metal and other reduced species.
Substitution: The ethoxyethanol ligands can be substituted with other ligands through ligand exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas, lithium aluminum hydride, or sodium borohydride are used. The reaction conditions vary depending on the reducing agent.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Barium oxide and other oxidation products.
Reduction: Barium metal and reduced species.
Substitution: New organometallic complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including ceramics and polymers.
Wirkmechanismus
The mechanism of action of Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- involves its interaction with molecular targets through coordination chemistry. The ethoxyethanol ligands facilitate the binding of the compound to various substrates, enabling catalytic activity and other chemical transformations. The pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium, bis(2-(2-methoxyethoxy)ethanolato)-, (OC-6-12)-: Similar structure but with methoxyethanol ligands.
Barium, bis(2-(2-propoxyethoxy)ethanolato)-, (OC-6-12)-: Similar structure but with propoxyethanol ligands.
Uniqueness
Barium, bis(2-(2-(ethoxy-kappaO)ethoxy-kappaO)ethanolato-kappaO)-, (OC-6-12)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The ethoxyethanol ligands provide a balance between hydrophilicity and hydrophobicity, making the compound versatile for various applications.
Eigenschaften
CAS-Nummer |
149901-23-5 |
|---|---|
Molekularformel |
C24H52Ba2O12 |
Molekulargewicht |
807.3 g/mol |
IUPAC-Name |
barium(2+);2-(2-ethoxyethoxy)ethanolate |
InChI |
InChI=1S/4C6H13O3.2Ba/c4*1-2-8-5-6-9-4-3-7;;/h4*2-6H2,1H3;;/q4*-1;2*+2 |
InChI-Schlüssel |
YLJDVPZGRZPEKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCC[O-].CCOCCOCC[O-].CCOCCOCC[O-].CCOCCOCC[O-].[Ba+2].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



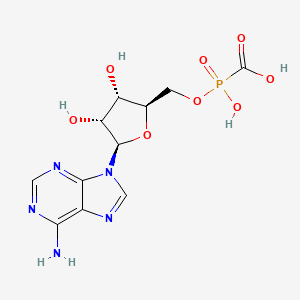

![Decahydro-5-methylspiro[furan-2(3H),5'-[4,7]methano[5H]indene]](/img/structure/B15179221.png)




